molecular formula C9H20N2 B136231 3-Cyclohexylpropane-1,2-diamine CAS No. 128833-92-1

3-Cyclohexylpropane-1,2-diamine

Cat. No.: B136231
CAS No.: 128833-92-1
M. Wt: 156.27 g/mol
InChI Key: MDSKGSOOZVKZMD-UHFFFAOYSA-N
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Description

However, direct data on its synthesis, properties, or bioactivity are absent in the provided sources. The following analysis compares this compound to structurally related diamines and derivatives from the evidence.

Properties

CAS No.

128833-92-1

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

3-cyclohexylpropane-1,2-diamine

InChI

InChI=1S/C9H20N2/c10-7-9(11)6-8-4-2-1-3-5-8/h8-9H,1-7,10-11H2

InChI Key

MDSKGSOOZVKZMD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC(CN)N

Canonical SMILES

C1CCC(CC1)CC(CN)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features, biological activities, and physicochemical properties of compounds analogous to 3-Cyclohexylpropane-1,2-diamine:

Compound Name Core Structure Substituents/Modifications Bioactivity/Application Key Findings Reference
N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine Ethane-1,2-diamine Benzamidine groups at both termini Antifungal (in vitro/in vivo) Non-cytotoxic; effective in rat models
1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione Piperazine-2,3-dione 4-Substituted benzyl groups Anthelmintic (vs. Fasciola hepatica) Improved lipophilicity (ClogP > 2.5)
3-Cyclohexylaminopropanesulfonic Acid Propane-sulfonic acid Cyclohexylamino group at C3 Buffer agent (inferred) High stability; CAS 1135-40-6
2-(3-Methoxyphenyl)-2-(isopropylamino)cyclohexan-1-one Cyclohexanone 3-Methoxyphenyl, isopropylamino groups Psychoactive (inferred from analogs) Structural similarity to ketamine

Key Observations:

Ethane-1,2-diamine Derivatives (e.g., Compound 6 in ): Structural similarity: Shares the 1,2-diamine backbone but lacks the cyclohexyl group. Bioactivity: Antifungal efficacy in vivo, attributed to amidine groups enhancing target binding .

Piperazine-2,3-dione Derivatives ():

  • Lipophilicity: Substituted benzyl groups increase ClogP values, enhancing anthelmintic activity.
  • Relevance: The cyclohexyl group in this compound could similarly improve lipophilicity for antiparasitic applications, though direct data are lacking.

3-Cyclohexylaminopropanesulfonic Acid (): Functional groups: The sulfonic acid group confers water solubility, unlike the diamine in the target compound. Application: Used as a biochemical buffer, suggesting this compound might find niche roles in pH-sensitive formulations.

Cyclohexanone Derivatives (): Structural motif: The cyclohexyl group in 2-(3-Methoxyphenyl)-2-(isopropylamino)cyclohexan-1-one contributes to CNS activity. Hypothesis: this compound’s cyclohexyl group might similarly influence neuropharmacological profiles, though this requires validation.

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